Ginsenoside Rc

Overview

Description

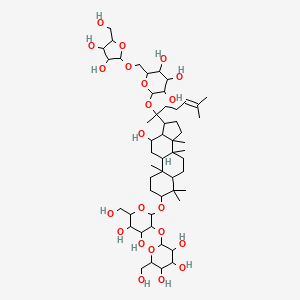

Ginsenoside Rc is a protopanaxadiol (PPD)-type saponin predominantly found in Panax ginseng and related species. It is characterized by a dammarane skeleton with sugar moieties attached at the C-3 and C-20 positions, including a glucose-glucose-arabinose (furanose) configuration at C-20 . As one of the 12 major ginsenosides, it is quantified via high-performance liquid chromatography (HPLC) in various plant tissues, with higher concentrations in roots and berries .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ginsenoside Rc can be synthesized through biotransformation processes. One method involves the use of β-glucosidase from Esteya vermicola to convert major ginsenosides such as Rb2 into this compound . The biotransformation conditions typically include a temperature of 26°C, a pH of 5.5, and a transformation time of seven days .

Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from Panax ginseng roots. The process includes steps such as solvent extraction, column chromatography, and crystallization to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions: Ginsenoside Rc undergoes various chemical reactions, including hydrolysis, dehydration, and glycosylation. These reactions are essential for its transformation into other bioactive ginsenosides .

Common Reagents and Conditions:

Hydrolysis: Acidic conditions are commonly used for the hydrolysis of this compound, leading to the removal of sugar moieties.

Dehydration: Dehydration reactions often occur under acidic conditions, resulting in the formation of double bonds.

Glycosylation: Enzymatic glycosylation is used to attach sugar moieties to the aglycone part of the molecule.

Major Products Formed: The major products formed from the chemical reactions of this compound include other ginsenosides such as Ginsenoside Rg3, Ginsenoside Rh2, and Compound K .

Scientific Research Applications

Anti-inflammatory Effects

Ginsenoside Rc exhibits significant anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Research indicates that it can inhibit the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-1 beta in macrophages and synovial cells. The mechanisms involve suppression of key signaling pathways, including TANK-binding kinase 1/IκB kinase ε/interferon regulatory factor-3 and p38/ATF-2 signaling pathways, which are critical in managing inflammation in conditions like rheumatoid arthritis .

Neuroprotective Properties

This compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases. Studies suggest that it can alleviate oxidative stress and neuronal apoptosis in various experimental setups. For instance, it has been observed to enhance learning and memory abilities in animal models by modulating neurotransmitter levels and promoting neuronal differentiation . Additionally, its potential role in protecting against Alzheimer's disease through the modulation of tau phosphorylation has been highlighted .

Metabolic Syndrome Management

Recent investigations have positioned this compound as a potential intervention for metabolic syndrome (MetS). Its pharmacological effects extend across various phenotypes associated with MetS, including obesity, diabetes, and atherosclerosis. This compound influences multiple organs and targets various signaling pathways that regulate metabolism, suggesting its utility as a therapeutic agent in managing MetS .

Muscle Health

This compound has been shown to protect muscle cells against oxidative stress and promote mitochondrial biogenesis. In studies involving C2C12 myoblasts, this compound mitigated hydrogen peroxide-induced damage and downregulated genes linked to muscle degradation while upregulating those involved in maintaining mitochondrial mass . This suggests its potential application in treating muscle wasting conditions.

Summary of Findings

The following table summarizes the key applications of this compound based on recent studies:

Mechanism of Action

Ginsenoside Rc exerts its effects through multiple molecular targets and pathways:

Antioxidant Activity: It reduces oxidative stress by scavenging reactive oxygen species and enhancing mitochondrial function.

Anti-inflammatory Activity: this compound inhibits the expression of pro-inflammatory cytokines and mediators.

Apoptosis Regulation: It modulates apoptotic pathways by influencing the expression of proteins such as Bcl-2 and Caspase-3.

Molecular Targets: Key molecular targets include peroxisome proliferator-activated receptor-gamma co-activator 1α (PGC-1α) and the Wnt/β-catenin signaling pathway

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Ginsenosides

Structural Differentiation Among PPD-Type Ginsenosides

PPD-type ginsenosides share a dammarane core but differ in sugar substituents and hydroxylation patterns:

| Ginsenoside | Sugar Moieties (C-3) | Sugar Moieties (C-20) | Key Structural Features | Polarity (cLog P) | Retention Time (HPLC) |

|---|---|---|---|---|---|

| Rc | Glucose-Glucose | Arabinose (furanose) | Arabinose furanose at C-20 | -0.21 | 22.5 min |

| Rb1 | Glucose-Glucose | Glucose | No arabinose; higher hydrophilicity | -0.35 | 20.8 min |

| Rb2 | Glucose-Glucose | Arabinose (pyranose) | Arabinose pyranose at C-20 (isomer of Rc) | -0.18 | 23.1 min |

| Rd | Glucose-Glucose | Glucose | Fewer sugars at C-20; lower polarity | 0.05 | 25.3 min |

Key Observations :

- Rb1 vs. Rc: Rb1 lacks arabinose, making it more hydrophilic .

- Rb2 vs. Rc: These isomers differ in arabinose form (pyranose vs. furanose), influencing their retention times and interactions with transporters .

- Rd: Produced via enzymatic biotransformation of Rc (e.g., via α-L-arabinofuranosidase), Rd has reduced polarity due to sugar loss at C-20 .

Pharmacological Activity Comparison

Metabolic Syndrome (MetS) and Lipid Metabolism

- Rc: Enhances fatty acid oxidation via SIRT6 upregulation, reduces hepatic lipid deposition, and improves glucose homeostasis .

- Rd : Shows anti-diabetic effects but lacks evidence in lipid catabolism pathways .

Bone Health

- Rc : Promotes osteoblast differentiation and trabecular bone formation via Wnt/β-catenin signaling, suggesting utility in osteoporosis treatment .

- Rb1: Limited osteogenic data; focuses on anti-inflammatory effects in joint diseases .

Cardiovascular Protection

Biological Activity

Ginsenoside Rc, a bioactive compound derived from Panax ginseng, has been the subject of extensive research due to its diverse pharmacological properties. This article explores the biological activities of this compound, focusing on its therapeutic effects in various health conditions, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is classified as a dammarane-type tetracyclic triterpenoid saponin. It has been recognized for its potential health benefits, including anti-inflammatory, antioxidative, and neuroprotective effects. Its structure consists of a glycosylated form that contributes to its biological activity.

1. Anti-Cancer Effects

Recent studies have highlighted the protective effects of this compound against chemotherapy-induced mucositis. In a study involving mice treated with 5-Fluorouracil (5-Fu), this compound significantly ameliorated symptoms such as body weight loss and diarrhea. It also reduced epithelial vacuolization and inflammatory cell infiltration in the intestines, suggesting its potential as a supportive therapy during cancer treatments .

2. Neuroprotective Effects

This compound has demonstrated significant neuroprotective properties. In models of depression induced by L-alpha-aminoadipic acid (L-AAA), this compound reduced immobility times in behavioral tests and decreased levels of pro-inflammatory cytokines. This suggests that it may modulate neuroinflammation and apoptosis pathways, indicating its potential as an antidepressant agent .

3. Cardioprotective Effects

Research indicates that this compound can attenuate myocardial ischemic injury through antioxidative and anti-inflammatory mechanisms. In experimental models, it was shown to reduce oxidative stress markers and improve cardiac function after ischemic events .

This compound exerts its effects through several biological pathways:

- Anti-Inflammatory Pathways : It inhibits the NF-κB signaling pathway, which is crucial in regulating inflammation.

- Antioxidative Mechanisms : The compound enhances the expression of antioxidative enzymes, reducing oxidative damage in cells.

- Cell Proliferation and Differentiation : this compound influences cellular pathways involved in proliferation, particularly in adipocytes where it inhibits differentiation and promotes lipolysis .

Table 1: Summary of Key Studies on this compound

Q & A

Basic Research Questions

Q. What are the primary biochemical mechanisms underlying Ginsenoside Rc's hepatoprotective effects?

- Methodological Approach : Use in vivo models (e.g., APAP-induced liver injury in mice) combined with molecular docking to identify interactions with nuclear receptors like FXR. Measure biomarkers of inflammation (e.g., TNF-α, IL-6), oxidative stress (e.g., SOD, MDA), and apoptosis (e.g., caspase-3) via ELISA and Western blot .

- Key Considerations : Validate target specificity using FXR-knockout models and compare results with wild-type cohorts to confirm receptor-dependent pathways.

Q. How does this compound influence metabolic enzyme activity in human hepatic systems?

- Methodological Approach : Conduct in vitro assays using human liver microsomes and recombinant UGT isoforms (e.g., UGT1A9). Employ concentration-response curves to determine inhibitory potency (IC50) and kinetic parameters (Km, Vmax) via LC-MS/MS quantification .

- Key Considerations : Account for inter-individual variability by testing microsomes from diverse donors and validate findings with selective enzyme inhibitors.

Advanced Research Questions

Q. What experimental strategies optimize the enzymatic bioconversion of this compound to Rd for structural-activity studies?

- Methodological Approach : Engineer α-L-arabinofuranosidase variants (e.g., Bacillus subtilis Str. 168 mutants) via site-directed mutagenesis. Optimize reaction conditions (pH, temperature, substrate ratio) and quantify Rd yield using HPLC with UV detection .

- Key Considerations : Compare catalytic efficiency (kcat/Km) of wild-type vs. mutant enzymes and analyze substrate binding via X-ray crystallography or molecular dynamics simulations.

Q. How does this compound's stereochemistry affect its receptor binding and pharmacological efficacy?

- Methodological Approach : Synthesize stereoisomers of Rc and evaluate their binding affinity to FXR or other targets using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Correlate structural variations with in vivo efficacy in disease models .

- Key Considerations : Validate stereochemical purity via NMR and chiral chromatography, and assess pharmacokinetic differences (e.g., bioavailability, tissue distribution).

Q. What statistical frameworks are most robust for analyzing contradictory data on Rc's dose-dependent effects?

- Methodological Approach : Apply meta-analysis tools to reconcile discrepancies (e.g., hepatocyte-to-medium ratio experiments showing non-linear responses). Use mixed-effects models to account for variability in experimental setups (e.g., cell density, incubation time) .

- Key Considerations : Include sensitivity analyses to identify confounding factors (e.g., batch effects in microsome preparations) and report confidence intervals for dose-response relationships.

Q. Methodological Best Practices

- Data Validation : Replicate experiments across independent labs to confirm reproducibility, especially for enzymatic activity assays and receptor binding studies .

- Ethical Compliance : Adhere to institutional guidelines for animal studies (e.g., ARRIVE criteria) and human tissue use (e.g., informed consent for hepatocyte donors) .

- Literature Integration : Systematically review conflicting findings using PRISMA guidelines and prioritize studies with transparent methodologies (e.g., full disclosure of HPLC conditions, statistical power calculations) .

Q. Common Pitfalls to Avoid

- Overgeneralization : Avoid extrapolating in vitro inhibitory data (e.g., UGT1A9 IC50) to in vivo metabolic outcomes without verifying hepatic uptake and plasma protein binding .

- Inadequate Controls : Include vehicle controls and isotype-matched antibodies in Western blot/FXR activation assays to rule out non-specific effects .

Properties

IUPAC Name |

2-[2-[[17-[2-[6-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methylhept-5-en-2-yl]-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H90O22/c1-23(2)10-9-14-53(8,75-47-43(67)39(63)37(61)29(72-47)22-68-45-41(65)36(60)28(21-56)69-45)24-11-16-52(7)33(24)25(57)18-31-50(5)15-13-32(49(3,4)30(50)12-17-51(31,52)6)73-48-44(40(64)35(59)27(20-55)71-48)74-46-42(66)38(62)34(58)26(19-54)70-46/h10,24-48,54-67H,9,11-22H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDCPEKQWFDWQLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)OC7C(C(C(C(O7)COC8C(C(C(O8)CO)O)O)O)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H90O22 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1079.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ginsenoside Rc | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034995 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

11021-14-0 | |

| Record name | Ginsenoside Rc | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310104 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 20-[(6-O-α-L-arabinofuranosyl-β-D-glucopyranosyl)oxy]-12β-hydroxydammar-24-en-3β-yl 2-O-β-D-glucopyranosyl-β-D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.127 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ginsenoside Rc | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034995 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

199 - 201 °C | |

| Record name | Ginsenoside Rc | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034995 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.